molecular formula C22H21N7O4 B2748291 3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one CAS No. 1797333-04-0

3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one

Cat. No. B2748291
CAS RN: 1797333-04-0
M. Wt: 447.455
InChI Key: SQUZAKLYFPYNSU-UHFFFAOYSA-N
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Description

3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H21N7O4 and its molecular weight is 447.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Phthalazinone Derivatives : This study focuses on the synthesis and spectral characterization of phthalazinone derivatives, including 1,2,4-Triazol-3-yl derivatives, via the reaction of 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with various carbon donors and electrophilic reagents (Mahmoud et al., 2012).
  • Antimicrobial Activities of Triazole Derivatives : A study on the synthesis of novel 1,2,4-triazole derivatives demonstrating good to moderate antimicrobial activities against various microorganisms, highlighting the role of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
  • Biological Evaluation of Thiazolidinone Derivatives : This research presents the synthesis of thiazolidinone derivatives with evaluated antimicrobial activity, indicating their potential in medicinal chemistry and drug design (Patel et al., 2012).

Applications in Scientific Research

  • Antitumor Agents : Investigation into the synthesis of novel heterocycles showing potential as antitumor agents, demonstrating the versatility of such compounds in therapeutic applications (Badrey & Gomha, 2012).
  • Estrogen Receptor Binding Affinity : Study on compounds with estrogen receptor binding affinity and their cytotoxic activities against cancer cell lines, showcasing the potential of chromene and quinoline derivatives in cancer research (Parveen et al., 2017).

properties

IUPAC Name

8-ethoxy-3-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O4/c1-2-32-17-5-3-4-15-12-16(22(31)33-20(15)17)21(30)28-10-8-27(9-11-28)18-6-7-19(26-25-18)29-14-23-13-24-29/h3-7,12-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUZAKLYFPYNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-8-ethoxy-2H-chromen-2-one

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